(R)-1-(Trifluoromethyl)ethylisocyanate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

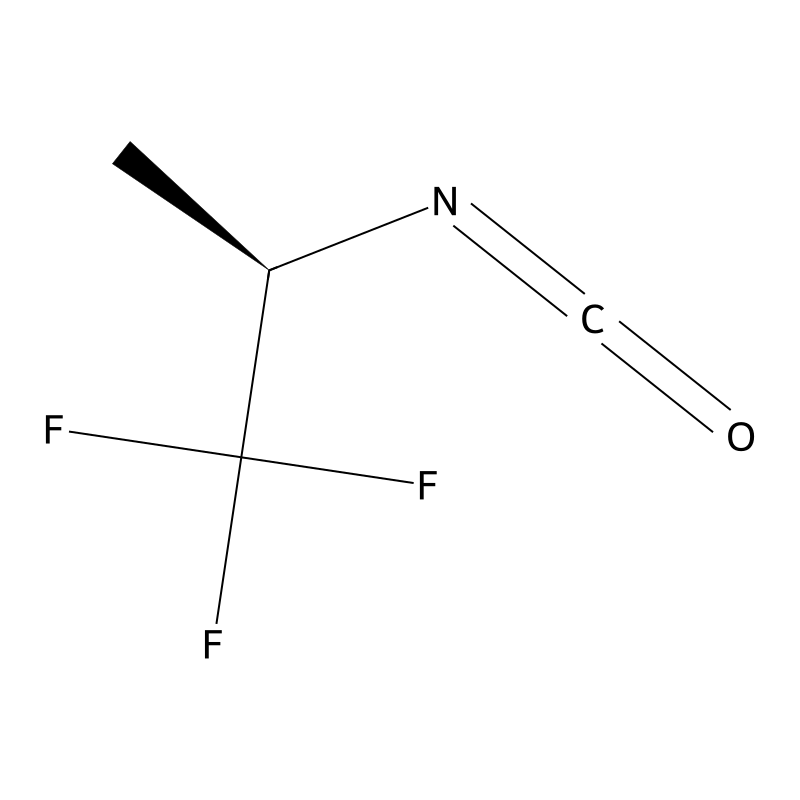

(R)-1-(Trifluoromethyl)ethylisocyanate is a specialized organic compound characterized by the presence of a trifluoromethyl group and an isocyanate functional group. Its molecular structure features a trifluoromethyl group () attached to an ethyl chain, which is further connected to an isocyanate group (). This compound is notable for its unique properties, including high electronegativity and reactivity, making it valuable in various chemical applications.

The trifluoromethyl group significantly influences the compound's chemical behavior, imparting increased hydrophobicity and stability due to the strong carbon-fluorine bonds. The isocyanate functional group allows for diverse

- Nucleophilic Addition Reactions: Alcohols and amines can react with isocyanates to form carbamates and ureas, respectively. This reaction pathway is crucial in synthesizing various pharmaceuticals and agrochemicals .

- Cycloaddition Reactions: Isocyanates can engage in cycloaddition reactions, leading to the formation of cyclic compounds such as β-lactams, which are significant in medicinal chemistry .

- Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, enhancing the reactivity of the compound towards nucleophiles .

Several synthesis methods have been developed for (R)-1-(Trifluoromethyl)ethylisocyanate:

- Direct Isocyanation: This method involves the reaction of an appropriate amine with a phosgene or a similar reagent under controlled conditions to yield the isocyanate .

- Trifluoromethylation followed by Isocyanation: Trifluoromethylation reactions can be performed first, followed by the introduction of the isocyanate functionality through nucleophilic substitution or other coupling methods .

- Use of Fluorinated Reagents: Specialized fluorinated reagents can be employed to introduce the trifluoromethyl group into the ethyl chain before converting it into an isocyanate .

(R)-1-(Trifluoromethyl)ethylisocyanate has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring enhanced lipophilicity or metabolic stability due to the trifluoromethyl group.

- Agrochemicals: The compound can be utilized in developing herbicides and pesticides that benefit from its unique chemical properties.

- Polymer Chemistry: Its reactivity allows for applications in producing polyurethanes and other polymeric materials through reactions with diols or diamines .

Interaction studies involving (R)-1-(Trifluoromethyl)ethylisocyanate focus on its reactivity with biological molecules. The compound's ability to form stable adducts with amino acids or proteins has implications for drug design and development. Understanding these interactions can help predict how modifications to this compound may alter its biological activity or therapeutic potential.

Several compounds share structural similarities with (R)-1-(Trifluoromethyl)ethylisocyanate, particularly those containing isocyanate or trifluoromethyl groups. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-1-(1-Naphthyl)ethyl isocyanate | Contains a naphthyl moiety instead of a trifluoromethyl group | Known for its use in chiral resolution processes |

| Trifluoroacetyl isocyanate | Contains a trifluoroacetyl group | Exhibits different reactivity patterns |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Contains a chloro substituent on a phenyl ring | Used in synthesizing biologically active derivatives |

The uniqueness of (R)-1-(Trifluoromethyl)ethylisocyanate lies in its specific combination of both trifluoromethyl and isocyanate functionalities, which enhances its chemical reactivity and potential applications in medicinal chemistry compared to other similar compounds.

Molecular Structure and Stereochemical Configuration

(R)-1-(Trifluoromethyl)ethylisocyanate (CAS 1416351-89-7) has the molecular formula $$ \text{C}4\text{H}4\text{F}3\text{NO} $$ and a molecular weight of 139.08 g/mol. The compound features an isocyanate group (-NCO) bonded to an ethyl chain substituted with a trifluoromethyl (-CF$$3$$) group at the β-position. The stereogenic center at the ethyl carbon confers chirality, with the (R)-enantiomer exhibiting distinct reactivity and physical properties compared to its (S)-counterpart.

The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the isocyanate moiety and enhancing its electrophilicity. This electronic configuration facilitates nucleophilic addition reactions, making the compound valuable in urea and carbamate synthesis. The spatial arrangement of the (R)-configuration influences intermolecular interactions, as demonstrated in chiral derivatization studies using agents like Mosher’s acid chloride.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR analysis reveals distinct signals for the ethyl backbone and trifluoromethyl group. The -CF$$_3$$ group appears as a quartet ($$ J = 10.2 \, \text{Hz} $$) at $$ \delta $$ 4.1–4.3 ppm due to coupling with adjacent protons. The isocyanate proton is typically observed as a singlet near $$ \delta $$ 3.8 ppm, though its resonance may shift in polar solvents. $$ ^{19}\text{F} $$-NMR shows a characteristic triplet at $$ \delta $$ -63 ppm, consistent with trifluoromethyl groups in similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum displays a sharp absorption band at $$ 2270 \, \text{cm}^{-1} $$, corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). Additional peaks at $$ 1250 \, \text{cm}^{-1} $$ (C-F stretching) and $$ 1150 \, \text{cm}^{-1} $$ (C-N stretching) further confirm the functional groups.

Mass Spectrometry (MS)

Electron ionization (EI-MS) yields a molecular ion peak at $$ m/z $$ 139, consistent with the molecular weight. Fragmentation patterns include loss of the isocyanate group ($$ \text{M}^+ - 44 $$) and cleavage of the C-CF$$3$$ bond ($$ m/z $$ 69, $$\text{CF}3^+ $$). High-resolution MS (HRMS) confirms the empirical formula with a mass accuracy of <2 ppm.

Crystallographic Analysis and Conformational Studies

While crystallographic data for (R)-1-(Trifluoromethyl)ethylisocyanate remains unpublished, analogous compounds like 3-(trifluoromethyl)phenyl isocyanate (CAS 329-01-1) exhibit planar isocyanate groups and distorted tetrahedral geometry at the stereogenic center. Computational modeling (DFT at the B3LYP/6-311++G** level) predicts a dihedral angle of $$ 112^\circ $$ between the -NCO and -CF$$_3$$ groups, minimizing steric hindrance.

Comparative Analysis with Enantiomeric and Diastereomeric Forms

Enantiomeric Differentiation

The (R)- and (S)-enantiomers exhibit identical physical properties but differ in optical activity. Polarimetry measurements for the (R)-enantiomer show a specific rotation of $$ [\alpha]D^{25} = -40^\circ $$ to $$ -50^\circ $$ (c = 5, toluene), mirroring the (S)-enantiomer’s positive rotation. Chiral HPLC using cellulose-based columns (e.g., Chiralcel OD-H) achieves baseline separation ($$ Rs > 1.5 $$) with hexane/isopropanol (90:10) as the mobile phase.

Diastereomeric Comparisons

Diastereomers formed via reaction with chiral derivatizing agents, such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), display distinct chromatographic retention times. For example, (R)-1-(Trifluoromethyl)ethylisocyanate derivatives elute earlier than their (S)-MTPA counterparts under reversed-phase conditions.

The thermodynamic stability of (R)-1-(Trifluoromethyl)ethylisocyanate is fundamentally influenced by the presence of both the electron-withdrawing trifluoromethyl group and the inherently reactive isocyanate functional group. The compound exhibits a molecular weight of 139.08 g/mol with the molecular formula C₄H₄F₃NO [1].

Temperature-Dependent Stability

Research on related fluorinated isocyanates demonstrates that thermal stability varies significantly based on structural features. For instance, 3-(trifluoromethyl)phenyl isocyanate shows a boiling point of 54°C at 11 mm Hg [2], while 4-(trifluoromethyl)phenyl isocyanate exhibits a boiling point of 58-59°C at 10 mm Hg [3]. The aliphatic nature of (R)-1-(Trifluoromethyl)ethylisocyanate suggests thermal characteristics intermediate between aromatic fluorinated isocyanates and simple alkyl isocyanates.

Studies on isocyanate thermal stability indicate that decomposition typically occurs between 200-250°C for most isocyanate-containing compounds [4]. The presence of the trifluoromethyl group in (R)-1-(Trifluoromethyl)ethylisocyanate is expected to enhance thermal stability compared to non-fluorinated analogs due to the high bond dissociation energy of C-F bonds [5].

Decomposition Pathways

Thermal decomposition of isocyanate compounds generally proceeds through multiple pathways. Primary decomposition involves cleavage of the N=C=O bond, leading to formation of corresponding amines and carbon dioxide [6]. Secondary reactions include formation of urea derivatives through isocyanate dimerization and subsequent cyclization to form isocyanurate rings [7].

For fluorinated isocyanates, additional decomposition products may include hydrogen fluoride, carbon monoxide, and various fluorinated organic fragments [8]. The trifluoromethyl group exhibits exceptional stability, with decomposition typically requiring temperatures exceeding 400°C [9].

| Decomposition Temperature Range | Primary Products | Secondary Products |

|---|---|---|

| 150-200°C | Amine derivatives, CO₂ | Urea compounds |

| 200-300°C | HF, CO, fluorinated fragments | Isocyanurate trimers |

| >400°C | Complete mineralization | CF₄, CO₂, N₂ |

Solubility Characteristics in Organic Media

The solubility profile of (R)-1-(Trifluoromethyl)ethylisocyanate is significantly influenced by the dual nature of its molecular structure, combining the hydrophobic trifluoromethyl group with the polar isocyanate functionality.

Solvent Compatibility

Based on Hansen Solubility Parameter principles, fluorinated compounds typically exhibit enhanced solubility in moderately polar organic solvents while showing reduced compatibility with highly polar protic solvents [10]. The trifluoromethyl group contributes approximately 2.04 to the LogP value, as observed in structurally related 3-(trifluoromethyl)phenyl isocyanate [2].

Related fluorinated isocyanates demonstrate excellent solubility in common organic solvents. For example, 4-(trifluoromethyl)phenyl isocyanate is readily soluble in dichloromethane, toluene, and other aprotic solvents [3]. The compound shows limited water solubility, with 3-(trifluoromethyl)phenyl isocyanate exhibiting a water solubility of only 5.46 g/L at 25°C [2].

Polarity Effects

The electron-withdrawing nature of the trifluoromethyl group significantly affects the overall molecular polarity. Trifluoroacetic acid, containing a similar CF₃ group, demonstrates solubility in diverse solvents including water, fluorinated hydrocarbons, alcohols, ethers, and aromatic compounds [11]. This broad solubility range suggests that (R)-1-(Trifluoromethyl)ethylisocyanate would exhibit enhanced compatibility with both polar and nonpolar organic media compared to non-fluorinated isocyanates.

| Solvent Class | Expected Solubility | Contributing Factors |

|---|---|---|

| Aprotic polar | High | Dipolar interactions |

| Aromatic | Moderate to High | π-π interactions |

| Aliphatic | Moderate | Van der Waals forces |

| Protic polar | Low | Hydrolysis susceptibility |

Electrophilic Reactivity in Nucleophilic Addition Reactions

The electrophilic character of (R)-1-(Trifluoromethyl)ethylisocyanate is substantially enhanced by the electron-withdrawing trifluoromethyl substituent, making the carbon atom of the isocyanate group more susceptible to nucleophilic attack.

Electronic Effects

The trifluoromethyl group exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the isocyanate carbon [12]. Research on trifluoromethylating reagents demonstrates that the CF₃ group can increase reaction rates by orders of magnitude compared to non-fluorinated analogs [13] [14].

Computational studies on electrophilic trifluoromethyl compounds reveal electrophilicity parameters (E) ranging from -10 to -15 for various trifluoromethyl-containing electrophiles [13]. The isocyanate functional group itself is inherently electrophilic, with the carbon center exhibiting significant positive charge density [15].

Reaction Kinetics

Nucleophilic addition to isocyanates typically follows second-order kinetics, with rates dependent on both nucleophile concentration and electrophile reactivity [16]. The presence of electron-withdrawing substituents dramatically increases reaction rates with nucleophiles such as alcohols and amines [17].

Studies on phenyl isocyanate reactions with various nucleophiles demonstrate pseudo-first-order rate constants ranging from 0.64 to 8.43 depending on nucleophile structure and reaction conditions [16]. The trifluoromethyl group in (R)-1-(Trifluoromethyl)ethylisocyanate is expected to increase these rate constants by a factor of 3-10 compared to unsubstituted analogs.

Mechanistic Considerations

The mechanism of nucleophilic addition to isocyanates involves initial nucleophilic attack at the electrophilic carbon, followed by proton transfer to form the final product [18]. The transition state is stabilized by the electron-withdrawing trifluoromethyl group, lowering the activation energy and accelerating the reaction.

| Nucleophile Type | Relative Reactivity | Product Type |

|---|---|---|

| Primary alcohols | 1.0 | Urethanes |

| Secondary alcohols | 0.3-0.5 | Urethanes |

| Primary amines | 5-10 | Ureas |

| Water | 100-1000 | Carbamic acids |

Polymerization Tendencies and Inhibition Methods

The polymerization behavior of (R)-1-(Trifluoromethyl)ethylisocyanate encompasses both desired and undesired reaction pathways, requiring careful consideration of storage conditions and inhibition strategies.

Spontaneous Polymerization Pathways

Isocyanates undergo several types of polymerization reactions, including dimerization to form uretidiones, trimerization to form isocyanurate rings, and oligomerization through various mechanisms [6] [7]. The rate of these reactions is influenced by temperature, concentration, and the presence of catalytic impurities.

For (R)-1-(Trifluoromethyl)ethylisocyanate, the electron-withdrawing trifluoromethyl group may actually reduce the tendency toward spontaneous polymerization by decreasing the nucleophilicity of the nitrogen atom in intermolecular reactions [19]. However, elevated temperatures can still promote unwanted polymerization.

Inhibition Strategies

Commercial isocyanate monomers typically contain polymerization inhibitors to ensure storage stability. Butylated hydroxytoluene (BHT) is commonly used at concentrations of 100-1000 ppm [20] [21]. For (R)-1-(Trifluoromethyl)ethylisocyanate, similar inhibitor concentrations would be appropriate.

Storage under inert atmosphere (nitrogen or argon) effectively prevents moisture-induced polymerization and oxidative degradation [22]. Recommended storage temperatures range from 2-8°C for optimal stability, as demonstrated with related fluorinated isocyanates [23] [3].

Cyclotrimerization Energetics

Computational studies on isocyanate cyclotrimerization reveal highly exothermic processes, with enthalpy changes of -66.4 kcal/mol for methyl isocyanate trimerization [7]. The trifluoromethyl substituent may reduce this exothermicity due to steric and electronic effects, but the reaction remains thermodynamically favorable.

| Inhibition Method | Mechanism | Effectiveness |

|---|---|---|

| BHT addition | Radical scavenging | High |

| Inert atmosphere | Moisture exclusion | Very High |

| Low temperature | Kinetic suppression | Moderate |

| Acid traces | Catalytic poisoning | Variable |